molecular formula C13H10N2O2 B8693115 2-[2-(2-Nitrophenyl)ethenyl]pyridine CAS No. 50385-24-5

2-[2-(2-Nitrophenyl)ethenyl]pyridine

Cat. No.: B8693115
CAS No.: 50385-24-5
M. Wt: 226.23 g/mol
InChI Key: YADNATDOWRSAOC-HJWRWDBZSA-N
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Description

2-[2-(2-Nitrophenyl)ethenyl]pyridine is an organic compound with the molecular formula C13H10N2O2 and a molecular weight of 226.23 g/mol It is characterized by the presence of a pyridine ring substituted with a 2-(2-nitrophenyl)ethenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-Nitrophenyl)ethenyl]pyridine typically involves the reaction of 2-nitrobenzaldehyde with pyridine-2-ylmethanamine under basic conditions. The reaction proceeds through a condensation mechanism, forming the desired product . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a suitable solvent like ethanol or methanol at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-Nitrophenyl)ethenyl]pyridine undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation.

Major Products Formed

    Reduction: 2-[2-(2-Aminophenyl)ethenyl]pyridine.

    Oxidation: 2-[2-(2-Nitrosophenyl)ethenyl]pyridine.

    Substitution: 2-[2-(2-Nitrophenyl)ethenyl]-3-chloropyridine.

Scientific Research Applications

2-[2-(2-Nitrophenyl)ethenyl]pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[2-(2-Nitrophenyl)ethenyl]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound’s ability to undergo electrophilic substitution reactions also allows it to modify biological molecules, potentially altering their function.

Comparison with Similar Compounds

Similar Compounds

    2-[2-(2-Nitrophenyl)ethynyl]pyridine: Similar structure but with an ethynyl group instead of an ethenyl group.

    2-[2-(2-Nitrophenyl)ethyl]pyridine: Similar structure but with an ethyl group instead of an ethenyl group.

Uniqueness

2-[2-(2-Nitrophenyl)ethenyl]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethenyl group allows for additional reactivity compared to its ethynyl and ethyl analogs, making it a versatile compound for various applications.

Properties

CAS No.

50385-24-5

Molecular Formula

C13H10N2O2

Molecular Weight

226.23 g/mol

IUPAC Name

2-[(Z)-2-(2-nitrophenyl)ethenyl]pyridine

InChI

InChI=1S/C13H10N2O2/c16-15(17)13-7-2-1-5-11(13)8-9-12-6-3-4-10-14-12/h1-10H/b9-8-

InChI Key

YADNATDOWRSAOC-HJWRWDBZSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=C\C2=CC=CC=N2)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)C=CC2=CC=CC=N2)[N+](=O)[O-]

Origin of Product

United States

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